molecular formula C18H16BrN3O5 B11393784 2-(4-bromophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-bromophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11393784
M. Wt: 434.2 g/mol
InChI Key: KPRFDWSTCKTZFS-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromophenoxy group, a dimethoxyphenyl group, and an oxadiazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-bromophenol with an appropriate acylating agent to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the oxadiazole ring and bromophenoxy group contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenoxy)benzoic acid
  • 4-(4-bromophenoxy)phenol
  • 4-(4-bromophenoxy)benzaldehyde

Uniqueness

2-(4-bromophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties. This structural feature differentiates it from other bromophenoxy derivatives, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16BrN3O5

Molecular Weight

434.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H16BrN3O5/c1-24-14-8-3-11(9-15(14)25-2)17-18(22-27-21-17)20-16(23)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

KPRFDWSTCKTZFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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